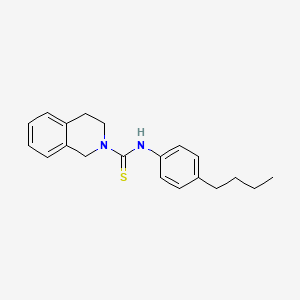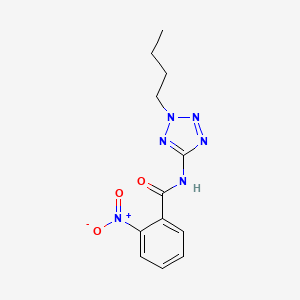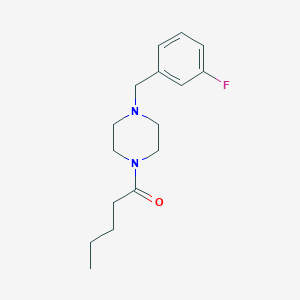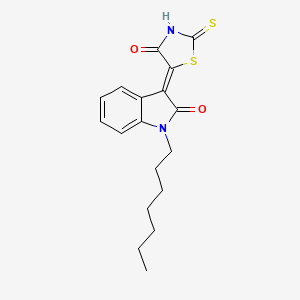
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
説明
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as BuIA, is a chemical compound with potential therapeutic applications. BuIA belongs to the class of isoquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects.
作用機序
The exact mechanism of action of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, studies have suggested that N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide may exert its analgesic effects by acting on multiple targets, including the voltage-gated sodium channels, the transient receptor potential vanilloid 1 (TRPV1) channels, and the glutamate receptors. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory mediators.
Biochemical and physiological effects:
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and antitumor effects, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have antioxidant properties and to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain.
実験室実験の利点と制限
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in animal models. However, there are also limitations to its use. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Moreover, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has a relatively short half-life, which may limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of interest is the development of analogs of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide with improved pharmacokinetic properties and greater selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in humans, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and to identify additional targets for its activity.
科学的研究の応用
N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exhibits potent analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB) signaling pathway. Moreover, N-(4-butylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S/c1-2-3-6-16-9-11-19(12-10-16)21-20(23)22-14-13-17-7-4-5-8-18(17)15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYGIHAWFNILDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B4694686.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4694696.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4694701.png)
![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4694710.png)
![N-[3-(acetylamino)phenyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694717.png)
![N-cyclohexyl-N'-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}urea](/img/structure/B4694719.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694731.png)
![N-[3-(isobutyrylamino)phenyl]butanamide](/img/structure/B4694738.png)
![3-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4694748.png)

![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)

![N-[3-(1-azepanyl)-3-oxopropyl]benzamide](/img/structure/B4694790.png)